3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound that features a piperidine ring, an oxazolidine ring, and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Cyclopropane Moiety: The cyclopropane group is introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxazolidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Reagents: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies investigating the biological activity of piperidine and oxazolidine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, while the oxazolidine ring may interact with enzymes involved in metabolic pathways . The cyclopropane moiety can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione.
Oxazolidine Derivatives: Compounds like oxazolidinones and oxazolidines also share structural features with the compound.
Uniqueness
What sets this compound apart is the combination of the piperidine, oxazolidine, and cyclopropane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNOHCXUJUQGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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